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Compound of Interest

Compound Name:
1-methyl-5-nitro-1H-indole-2-

carboxylic acid

Cat. No.: B1590130 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 1-methyl-5-nitro-1H-indole-2-
carboxylic acid

Introduction
1-methyl-5-nitro-1H-indole-2-carboxylic acid is a heterocyclic organic compound featuring a

substituted indole core. The structure is characterized by three key functional modifications to

the parent indole-2-carboxylic acid scaffold: an N-methylation at position 1, a nitro group (-NO₂)

at position 5, and a carboxylic acid (-COOH) at position 2. The presence of the electron-

withdrawing nitro group significantly influences the electronic properties and reactivity of the

indole ring system, while the carboxylic acid provides a handle for further chemical

derivatization, such as amide or ester formation.

This combination of features makes it a valuable building block in medicinal chemistry and

materials science. The broader family of nitroindole carboxylic acids has been investigated for

various biological activities, including as enzyme inhibitors.[1] This guide provides a

comprehensive overview of its chemical properties, synthesis, and spectroscopic

characterization for researchers and scientists in drug development and chemical synthesis.
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Chemical Structure
The structural formula of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is C₁₀H₈N₂O₄.[2][3]

The molecule consists of a bicyclic indole ring system where the pyrrole nitrogen is methylated.

A strongly electron-withdrawing nitro group is attached to the C5 position of the benzene ring,

and a carboxylic acid group is present at the C2 position of thepyrrole ring.

Physicochemical Data Summary
The fundamental physicochemical properties of the compound are summarized in the table

below. These properties are essential for its handling, purification, and application in synthetic

protocols.

Property Value Reference

CAS Number 71056-94-5 [2]

Molecular Formula C₁₀H₈N₂O₄ [2][3]

Molecular Weight 220.18 g/mol [2][3]

Appearance
White to yellow

precipitate/solid (inferred)
[2]

Solubility

Soluble in ethyl acetate

(EtOAc) and Dimethyl

sulfoxide (DMSO)

[2]

Monoisotopic Mass 220.0484 Da [4]

Synthesis and Purification
The synthesis of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is typically achieved through

the N-methylation of its precursor, 5-nitro-1H-indole-2-carboxylic acid ethyl ester.[2] This

process involves deprotonation of the indole nitrogen followed by nucleophilic attack on an

alkylating agent.
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The key transformation is the selective methylation of the nitrogen at the 1-position of the

indole ring. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the

N-H of the indole precursor. This step is critical as it generates the highly nucleophilic indole

anion. The subsequent addition of an electrophilic methyl source, such as iodomethane (methyl

iodide), results in the formation of the N-C bond. The reaction is typically performed in an

aprotic polar solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and

facilitate the reaction. A simultaneous hydrolysis of the ethyl ester to the carboxylic acid occurs,

which is finalized by an acidic workup.[2]

Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[2]

Step 1: Deprotonation

Dissolve 5-Nitro-1H-indole-2-carboxylic acid ethyl ester (1.0 mmol, 234 mg) in DMF (2 ml).

Add Sodium Hydride (NaH) (1.4 mmol, 32 mg) as a suspension.

Stir the mixture at room temperature for approximately 10 minutes. The formation of the

sodium salt of the indole can be observed.

Step 2: N-Methylation

Add Iodomethane (1.2 mmol, 170 mg) dropwise to the reaction mixture.

Allow the solution to stir for 1 hour at room temperature to ensure complete methylation.

Step 3: Workup and Purification

Quench the reaction by adding H₂O (2 ml).

Wash the aqueous mixture with EtOAc (3 x 1 ml) to remove organic impurities.

Acidify the aqueous layer to a pH of 1 using concentrated HCl. This protonates the

carboxylate, leading to the formation of a white precipitate.

Extract the product from the acidified aqueous layer using EtOAc (3 x 1 ml).
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in

vacuo to yield the title compound.

Synthesis Workflow Diagram

5-Nitro-1H-indole-2-
carboxylic acid ethyl ester

Deprotonation with NaH
in DMF

Addition of Iodomethane
(CH₃I)

Aqueous Quench &
Acidification (HCl) Extraction with EtOAc 1-methyl-5-nitro-1H-indole-

2-carboxylic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure and purity of 1-methyl-5-
nitro-1H-indole-2-carboxylic acid.

¹H NMR Spectroscopy
The proton NMR spectrum provides definitive evidence for the structure. The reported chemical

shifts in DMSO-d₆ are as follows:[2]

δ 4.10 (s, 3H): This singlet corresponds to the three protons of the methyl group attached to

the indole nitrogen (N-CH₃). Its integration value of 3H confirms the presence of the methyl

group.

δ 7.52 (s, 1H): This singlet is assigned to the proton at the C3 position of the indole ring.

δ 7.81 (d, 1H): This doublet corresponds to the proton at the C7 position, adjacent to the N-

methylated pyrrole ring.

δ 8.16-8.20 (m, 1H): This multiplet arises from the proton at the C6 position, which is coupled

to both the C7 and C4 protons.

δ 8.74 (d, 1H): This downfield doublet is assigned to the proton at the C4 position, which is

strongly deshielded by the adjacent electron-withdrawing nitro group.
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¹³C NMR Spectroscopy
While specific experimental data is not readily available, the expected chemical shifts in the ¹³C

NMR spectrum can be predicted based on the functional groups present.

Carboxyl Carbon (-COOH): Expected to appear in the downfield region, typically around 165-

185 δ.[5]

Aromatic and Heterocyclic Carbons: Carbons of the indole ring would appear between 100-

140 δ. The carbon attached to the nitro group (C5) would be significantly shifted.

Methyl Carbon (N-CH₃): Expected to appear in the upfield region, around 30-35 δ.

Infrared (IR) Spectroscopy
The IR spectrum of this molecule would be characterized by the absorptions of its key

functional groups.

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region,

characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[5]

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl

of the carboxylic acid. The dimeric form typically absorbs around 1710 cm⁻¹.[5]

N-O Stretch (Nitro Group): Two strong, characteristic peaks are expected for the nitro group:

an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385

cm⁻¹.

C-H Aromatic Stretch: Peaks would appear just above 3000 cm⁻¹.

Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the compound. While one

synthetic report noted the absence of the [M+H]⁺ ion under their specific ESI conditions,

predicted values provide a useful reference for analysis.[2][4]
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Adduct Predicted m/z

[M+H]⁺ 221.05568

[M+Na]⁺ 243.03762

[M-H]⁻ 219.04112

[M]⁺ 220.04785

Chemical Reactivity and Potential Applications
The reactivity of 1-methyl-5-nitro-1H-indole-2-carboxylic acid is governed by its three

primary functional components: the indole nucleus, the nitro group, and the carboxylic acid.

Influence of Functional Groups
The nitro group at the C5 position is a powerful electron-withdrawing group. This has two major

effects:

Increased Acidity: It increases the acidity of the carboxylic acid proton compared to its non-

nitrated analog by stabilizing the resulting carboxylate anion.

Modified Ring Reactivity: It deactivates the benzene portion of the indole ring towards

electrophilic substitution but may render it susceptible to nucleophilic aromatic substitution

under certain conditions.

The N-methylation prevents reactions at the indole nitrogen, such as deprotonation or further

alkylation.

Reactions of the Carboxylic Acid Group
The carboxylic acid at the C2 position is the most versatile functional group for derivatization. It

can readily undergo standard transformations, such as:

Amide Bond Formation: Coupling with various amines using standard peptide coupling

reagents (e.g., HATU, HOBt/EDC) to generate a library of indole-2-carboxamides. Such

derivatives have been explored for anti-parasitic activities.[6][7]
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via

the acid chloride to produce corresponding esters.

Relevance in Medicinal Chemistry
The nitroindole scaffold is of significant interest in drug discovery. For instance, derivatives of 5-

nitroindole-2-carboxylic acid have been synthesized and evaluated as inhibitors of HIV-1

integrase, a critical enzyme for viral replication.[1] The general nitroaromatic motif is present in

numerous compounds with antimicrobial and antineoplastic activities.[1] This makes 1-methyl-
5-nitro-1H-indole-2-carboxylic acid a strategic starting material for generating novel

therapeutic candidates.

Molecular Reactivity Sites
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

3. scbt.com [scbt.com]

4. PubChemLite - 1-methyl-5-nitro-1h-indole-2-carboxylic acid (C10H8N2O4)
[pubchemlite.lcsb.uni.lu]

5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax
[openstax.org]

6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma
cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

7. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [1-methyl-5-nitro-1H-indole-2-carboxylic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590130#1-methyl-5-nitro-1h-indole-2-carboxylic-
acid-chemical-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/pdf/The_Latent_Potential_of_a_Synthetic_Scaffold_A_Technical_Overview_of_the_Biological_Activities_of_Nitroindoline_2_Carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/pdf/The_Latent_Potential_of_a_Synthetic_Scaffold_A_Technical_Overview_of_the_Biological_Activities_of_Nitroindoline_2_Carboxylic_Acid_Derivatives.pdf
https://www.benchchem.com/product/b1590130?utm_src=pdf-body
https://www.benchchem.com/product/b1590130?utm_src=pdf-body
https://www.benchchem.com/product/b1590130?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Latent_Potential_of_a_Synthetic_Scaffold_A_Technical_Overview_of_the_Biological_Activities_of_Nitroindoline_2_Carboxylic_Acid_Derivatives.pdf
https://www.chemicalbook.com/synthesis/1-methyl-5-nitro-1h-indole-2-carboxylic-acid.htm
https://www.scbt.com/p/1-methyl-5-nitro-1h-indole-2-carboxylic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/12477536
https://pubchemlite.lcsb.uni.lu/e/compound/12477536
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://openstax.org/books/organic-chemistry/pages/20-8-spectroscopy-of-carboxylic-acids-and-nitriles
https://pmc.ncbi.nlm.nih.gov/articles/PMC11998015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11998015/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02942
https://www.benchchem.com/product/b1590130#1-methyl-5-nitro-1h-indole-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1590130#1-methyl-5-nitro-1h-indole-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1590130#1-methyl-5-nitro-1h-indole-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/product/b1590130#1-methyl-5-nitro-1h-indole-2-carboxylic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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